molecular formula C16H20N2O3S B2874570 (Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(p-tolylimino)-2,3-dihydrothiazol-4-yl)acetate CAS No. 915186-55-9

(Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(p-tolylimino)-2,3-dihydrothiazol-4-yl)acetate

Cat. No.: B2874570
CAS No.: 915186-55-9
M. Wt: 320.41
InChI Key: GXEXDXUOOVUPJN-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(p-tolylimino)-2,3-dihydrothiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : The compound and its derivatives are utilized in chemical synthesis processes, showcasing a broad application in the creation of complex molecules. For instance, the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate from ethyl acetoacetate through steps like oxidation, bromination, and cyclic condensation, highlights the compound's role in producing intermediates for further chemical transformations (Wang Li, 2007).

  • Process Improvement : Research aimed at improving the synthesis process of related compounds indicates the compound's relevance in optimizing chemical production processes. For example, the process for producing Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) Acetate was improved to simplify operations and reduce production costs, with a notable product yield of 70.8% (L. Jing, 2003).

Advanced Materials Development

  • Fluoroionophores Development : The compound's derivatives have been explored for developing fluoroionophores, compounds capable of binding specific ions, showing promise in metal ion sensing. This application is crucial for environmental monitoring, biomedical research, and the development of sensory devices for detecting metal ions in various matrices (W. Hong et al., 2012).

  • Antibacterial Activity : Derivatives of the compound have been synthesized and tested for antibacterial activities, demonstrating the potential of these compounds in contributing to the development of new antibacterial agents. The study showing that derivatives exhibited antibacterial activities against Fusarium graminearum and Fusarium solani underlines the compound's potential in medicinal chemistry (Ma Xi-han, 2011).

  • Metal Ion Sensing : The synthesis of a new chemosensor based on the compound's structure that selectively senses Cu2+ and Hg2+ ions in semi-aqueous media highlights its application in the development of selective metal ion detectors. Such sensors are invaluable in environmental monitoring, food safety, and health sciences (Yogesh B. Wagh et al., 2015).

Properties

IUPAC Name

ethyl 2-[3-(2-hydroxyethyl)-2-(4-methylphenyl)imino-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-21-15(20)10-14-11-22-16(18(14)8-9-19)17-13-6-4-12(2)5-7-13/h4-7,11,19H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEXDXUOOVUPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)C)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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